6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate
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Overview
Description
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate is a heterocyclic compound with the molecular formula C7H8N2. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-enamino imide with aromatic aldehydes and malononitrile in the presence of a base . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate undergoes various chemical reactions, including:
Oxidation: Conversion to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using oxidizing agents like t-BuOOH.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Cyclization: Formation of fused ring systems through intramolecular cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like t-BuOOH, catalysts such as Mn(OTf)2, and bases for promoting cyclization reactions .
Major Products Formed
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate involves its interaction with specific molecular targets and pathways. For example, as an allosteric modulator of the M4 muscarinic acetylcholine receptor, it binds to a distinct site on the receptor, enhancing or inhibiting its activity . This modulation can influence various signaling pathways involved in neurological functions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound with similar structural features.
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride: Another derivative with distinct chemical properties.
Uniqueness
Its role as an allosteric modulator and necroptosis inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H10N2O4 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C7H8N2.C2H2O4/c1-2-6-4-8-5-7(6)9-3-1;3-1(4)2(5)6/h1-3,8H,4-5H2;(H,3,4)(H,5,6) |
InChI Key |
JHOKBHZMWLGUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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